molecular formula C16H14O B14269289 3-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one CAS No. 132272-90-3

3-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one

Cat. No.: B14269289
CAS No.: 132272-90-3
M. Wt: 222.28 g/mol
InChI Key: PYRLIYLLSSPBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one is a complex organic compound characterized by its unique structural features. This compound belongs to the class of polycyclic ketones and is notable for its rigid bicyclic framework, which includes a phenyl group attached to the core structure. Its distinct configuration makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one typically involves a multi-step process. One common method starts with the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclic core. Subsequent steps may include Friedel-Crafts acylation to introduce the phenyl group, followed by hydrogenation under specific conditions to achieve the desired tetrahydro configuration.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often used in the hydrogenation steps, and the reactions are typically carried out under controlled temperatures and pressures to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring using reagents like bromine (Br₂) or nitric acid (HNO₃).

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.

    Substitution: Br₂, HNO₃, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens or nitro groups on the phenyl ring.

Scientific Research Applications

3-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one exerts its effects involves interactions with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells through specific signaling pathways.

Comparison with Similar Compounds

Uniqueness: 3-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one stands out due to its specific structural configuration, which imparts unique chemical properties and reactivity. Its rigid bicyclic framework combined with the phenyl group makes it particularly useful in applications requiring stable and robust compounds.

Properties

CAS No.

132272-90-3

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

5-phenyltricyclo[5.2.1.02,6]deca-4,8-dien-3-one

InChI

InChI=1S/C16H14O/c17-14-9-13(10-4-2-1-3-5-10)15-11-6-7-12(8-11)16(14)15/h1-7,9,11-12,15-16H,8H2

InChI Key

PYRLIYLLSSPBRJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=CC3=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.